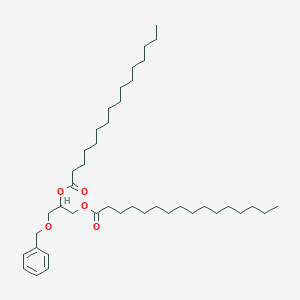

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol

Description

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-phenylmethoxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-41(43)46-38-40(37-45-36-39-32-28-27-29-33-39)47-42(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,40H,3-26,30-31,34-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTQBNLTYMNTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401070 | |

| Record name | 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69176-47-2 | |

| Record name | 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,2 Dipalmitoyl 3 O Benzyl Rac Glycerol As a Precursor and Synthon in Complex Lipid Assembly

Phospholipid Synthesis and Structural Diversity

The synthesis of structurally diverse phospholipids (B1166683) is crucial for research in membrane biology, drug delivery, and diagnostics. 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol serves as a key starting material for creating various phospholipid classes by enabling the introduction of different polar head groups at the sn-3 position after debenzylation.

Derivatization to Phosphatidylethanolamine (B1630911) Analogues and Derivatives

Phosphatidylethanolamines (PEs) are a major class of phospholipids in biological membranes. The synthesis of PE analogues from this compound first involves the deprotection of the benzyl (B1604629) group to yield 1,2-dipalmitoyl-sn-glycerol. This intermediate, with its free hydroxyl group at the sn-3 position, is then amenable to phosphorylation and subsequent coupling with a protected ethanolamine (B43304) derivative. For instance, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a well-characterized phosphatidylethanolamine that can be synthesized using this approach. sigmaaldrich.comcaymanchem.com

Synthesis of Phosphocholine and Phosphoglycerol Backbone Incorporating Structures

A significant application of this compound is in the synthesis of phosphatidylcholines (PCs) and phosphatidylglycerols (PGs), which are essential components of lung surfactant and cell membranes, respectively. nih.govcaymanchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comaxispharm.com A patented method describes the synthesis of 1,2-dipalmitoyl-glycerol from 1,2-bis-palmic acid-3-benzyl group glycerol (B35011), which is then phosphorylated to produce dipalmitoyl phosphatidylcholine (DPPC). google.com This underscores the industrial relevance of this synthetic route.

Similarly, the synthesis of phosphatidylglycerols can be achieved by reacting the debenzylated 1,2-dipalmitoyl-glycerol with a suitable phosphorylating agent, followed by the addition of a protected glycerol moiety. This allows for the creation of PGs with defined acyl chain compositions.

Strategies for Derivatization at the sn-3 Position post-Benzyl Deprotection

The removal of the benzyl protecting group from this compound is a critical step that opens up the sn-3 position for a wide range of derivatizations. A common method for benzyl ether cleavage is catalytic hydrogenolysis, which utilizes hydrogen gas and a palladium catalyst. rsc.orgmdpi.comrsc.org This reaction is generally clean and efficient, yielding the desired 1,2-dipalmitoyl-glycerol and toluene (B28343) as a byproduct.

Once the hydroxyl group at the sn-3 position is free, a plethora of chemical transformations can be employed to introduce various head groups. nih.govnih.govsigmaaldrich.com These include, but are not limited to:

Phosphorylation: As discussed, this is the key step for the synthesis of phospholipids like PC and PG.

Glycosylation: The attachment of carbohydrate moieties to the glycerol backbone, leading to the formation of glycolipids.

Esterification: Introduction of other acyl chains to create mixed-acid triacylglycerols. caymanchem.comcaymanchem.com

The choice of derivatization strategy depends on the target molecule and the desired properties.

Glycolipid and Glycoglycerolipid Construction

Glycolipids and glycoglycerolipids are a diverse class of lipids that play crucial roles in cell recognition, signaling, and immunology. The synthesis of these complex molecules often relies on the stereoselective formation of a glycosidic bond between a carbohydrate and a diacylglycerol backbone.

Stereoselective Glycosylation Strategies for Glycerol Derivatives

The synthesis of glycolipids requires precise control over the stereochemistry of the glycosidic linkage. After the deprotection of this compound to yield 1,2-dipalmitoyl-sn-glycerol, the resulting free hydroxyl group can act as a glycosyl acceptor. Various stereoselective glycosylation methods can be employed, often involving the use of a glycosyl donor with a suitable leaving group and a promoter. researchgate.netuu.nlfrontiersin.org The choice of glycosyl donor, protecting groups on the carbohydrate, and reaction conditions are all critical factors in controlling the stereochemical outcome of the glycosylation reaction. For example, the use of a trichloroacetimidate (B1259523) donor can lead to high α-selectivity in glycosylation reactions. nih.gov

Synthesis of Immunologically Active Glycolipid Analogues

A notable example of the application of these synthetic strategies is the total synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-α-D-glucosyl)-sn-glycerol, a glycoglycerolipid that was initially reported as an inhibitor of the human Myt1 kinase. nih.govnih.govresearchgate.nettandfonline.com The synthesis of this complex molecule and its analogues involves a multi-step process. A key step is the stereoselective glycosylation of a 1,2-dipalmitoyl-glycerol acceptor with a protected amino-sugar donor. The use of a trichloroacetimidate donor at low substrate concentration was found to be effective in achieving high α-selectivity. nih.gov This synthesis highlights the importance of having access to well-defined diacylglycerol precursors like 1,2-dipalmitoyl-glycerol, which can be readily obtained from its benzyl-protected form.

Table of Research Findings

| Target Compound | Precursor/Synthon | Key Synthetic Step | Significance | Reference |

| Dipalmitoyl Phosphatidylcholine (DPPC) | This compound | Debenzylation followed by phosphorylation | Synthesis of a key component of lung surfactant | google.com |

| 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-α-D-glucosyl)-sn-glycerol | 1,2-Dipalmitoyl-glycerol (from benzyl-protected precursor) | Stereoselective glycosylation | Synthesis of an immunologically active glycolipid analogue | nih.govnih.gov |

Assembly of Designer Lipids and Ether Lipids

The utility of this compound extends to the creation of "designer lipids," where precise structural modifications are introduced to probe or modulate biological processes. The benzyl ether linkage at the sn-3 position offers robust protection during reactions at other sites of the glycerol backbone, yet it can be selectively cleaved under specific conditions to unmask a hydroxyl group for further functionalization. This strategic protection is crucial for the synthesis of complex glycerolipids and ether lipids, which are often challenging to assemble due to the similar reactivity of the hydroxyl groups on the glycerol scaffold.

While direct, detailed research explicitly starting from this compound to create bioactive lipid probes is not extensively documented in readily available literature, the structural motif of a 1,2-diacyl-3-O-protected-glycerol is fundamental in the synthesis of such tools. The general strategy involves leveraging the protected glycerol backbone to introduce reporter groups, cross-linking agents, or affinity tags.

The synthesis of fluorescently labeled phospholipids, for instance, often commences with a protected diacylglycerol. In a hypothetical pathway, the benzyl group of this compound would be removed via hydrogenolysis to yield 1,2-dipalmitoyl-rac-glycerol. This intermediate can then be subjected to phosphorylation and subsequent coupling with a fluorescently tagged headgroup, such as a nitrobenzoxadiazole (NBD) or rhodamine-modified ethanolamine, to generate a fluorescent lipid probe. These probes are instrumental in studying lipid trafficking, membrane dynamics, and the localization of lipid-metabolizing enzymes within cellular compartments.

Similarly, the synthesis of photoactivatable lipid probes can be envisioned. A photolabile group could be introduced at the deprotected sn-3 position, allowing for spatiotemporal control over the release of a bioactive lipid or for covalent cross-linking to interacting proteins upon photoirradiation.

The chemical stability of the benzyl ether in this compound makes it an excellent starting material for the synthesis of structurally modified glycerolipids designed to investigate the structure-function relationships of lipids in biological membranes and signaling pathways. The ability to selectively deprotect the sn-3 position opens a gateway to a diverse array of modifications.

One significant application is in the synthesis of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol backbone and are known for their resistance to enzymatic degradation by phospholipases. While the starting compound has ester linkages at sn-1 and sn-2, its protected sn-3 hydroxyl allows for the exploration of synthetic routes to introduce ether-linked moieties at other positions after selective de- and re-acylation/alkylation steps.

Furthermore, this precursor is valuable in the assembly of modified phosphatidylinositols (PIs) and their phosphorylated derivatives (PIPs), which are crucial second messengers in cellular signaling. The synthesis of these complex molecules requires a carefully orchestrated sequence of protection and deprotection steps. Starting with a protected diacylglycerol like this compound allows for the stereoselective introduction of a protected myo-inositol phosphonate (B1237965) at the sn-3 position, followed by further chemical manipulations to yield specific PIP isomers for use in functional assays.

The table below outlines the key characteristics of precursor and potential target lipid classes.

| Compound Class | Key Structural Features | Potential Research Application |

| Precursor | ||

| This compound | Two palmitoyl (B13399708) chains at sn-1 and sn-2; Benzyl-protected hydroxyl at sn-3 | Versatile synthon for complex lipid synthesis |

| Target Molecules | ||

| Fluorescent Lipid Probes | Glycerolipid backbone with a covalently attached fluorophore (e.g., NBD, Rhodamine) | Imaging of lipid localization and transport in cells |

| Photoactivatable Lipids | Contains a photolabile group for light-induced activation or cross-linking | Spatiotemporal studies of lipid signaling and protein interactions |

| Ether-Linked Glycerolipids | One or more alkyl chains attached via an ether bond to the glycerol backbone | Probing the role of enzyme-resistant lipids in membrane structure and signaling |

| Modified Phosphatidylinositols | Complex headgroup based on phosphorylated myo-inositol | Investigating the function of specific PIP isomers in cell signaling cascades |

Research Applications of 1,2 Dipalmitoyl 3 O Benzyl Rac Glycerol Derivatives in Biological Systems and Models

Elucidation of Membrane Biophysics and Architecture

Derivatives of 1,2-dipalmitoyl-3-O-benzyl-rac-glycerol, particularly 1,2-dipalmitoylglycerol and phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), are instrumental in modeling biological membranes to understand their physical properties.

Dipalmitoyl-containing lipids are fundamental components in the creation of artificial membrane systems due to their well-characterized properties. Phospholipid derivatives such as 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG) are known to form classic, stable lipid bilayers. medchemexpress.comsigmaaldrich.com These synthetic bilayers can be used to generate various model membranes:

Liposomes: These are spherical vesicles composed of one or more lipid bilayers, widely used as models for cellular membranes and as drug delivery vehicles. medchemexpress.comnih.govxiahepublishing.com Dipalmitoyl derivatives like DPPC and 1,2-dipalmitoyl-sn-glycero-3-PG are frequently employed to construct liposomes for studying membrane dynamics and permeability. medchemexpress.comnih.govcaymanchem.com

Bilayers: Planar lipid bilayers are another model system that allows for detailed electrical and biophysical measurements of membrane properties.

Giant Unilamellar Vesicles (GUVs): These are liposomes of a sufficient size (micrometers in diameter) to be observed directly with light microscopy, making them ideal for studying membrane shape, domain formation, and protein interactions in real-time.

The ability of these dipalmitoyl derivatives to self-assemble into stable, predictable structures makes them invaluable for reconstituting simplified versions of complex biological membranes.

The two saturated 16-carbon palmitoyl (B13399708) chains in these lipids profoundly influence the physical state of model membranes.

Lipid Packing and Phase Behavior: At physiological temperatures, lipids with saturated acyl chains like dipalmitin (B8236172) pack together tightly, forming a solid-like gel phase. This is in contrast to lipids with unsaturated chains, which form a more fluid liquid-crystalline phase. Studies have shown that introducing 1,2-dipalmitoylglycerol into a fluid phosphatidylcholine membrane induces a lateral phase separation, creating distinct gel-phase domains where the dipalmitoylglycerol is sequestered. This separation significantly alters the membrane's structural landscape.

Fluidity: Membrane fluidity is critical for many cellular functions. khanacademy.org The composition of fatty acid chains is a key determinant of this property. khanacademy.org The presence of saturated dipalmitoyl chains tends to decrease membrane fluidity. Research using dipalmitoyl-containing lipids in liposomes has helped to elucidate how cells regulate fluidity. For instance, studies on liposomes made of DPPC have shown how interactions with molecules like glycerol (B35011) can fluidize the membrane interface even below the main phase transition temperature. nih.gov

Interdigitated Structures: At low temperatures, certain dipalmitoyl phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) can form unusual, thin bilayers where the hydrocarbon chains from opposing leaflets interdigitate. sigmaaldrich.com This specialized packing arrangement has implications for understanding how membranes can adapt to environmental stress.

| Lipid Derivative | Observed Effect in Model Membranes | Biophysical Implication |

|---|---|---|

| 1,2-Dipalmitoylglycerol | Induces lateral phase separation into gel and liquid-crystalline domains. | Demonstrates how neutral lipids can create structural heterogeneity and microdomains within a membrane. |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) | Forms stable gel-phase bilayers at physiological temperatures; used to study fluidity changes. nih.gov | Provides a baseline model for ordered membrane domains (lipid rafts). |

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) | Can form interdigitated bilayers at low temperatures. sigmaaldrich.com | Reveals alternative packing strategies for membranes under specific conditions, affecting thickness and permeability. |

The lipid environment directly affects the function of membrane-bound proteins. Studies using dipalmitoyl derivatives have provided key insights into these interactions. A critical finding is that the physical state of diacylglycerol (DAG) in the membrane determines its availability to protein partners. For example, the signaling protein Protein Kinase C (PKC) is activated by DAG. However, when 1,2-dipalmitoylglycerol is sequestered into rigid, gel-phase domains, it is not available to interact with and activate PKC. This demonstrates that the biological activity of a lipid is not just dependent on its presence, but on its physical state and accessibility within the membrane.

Furthermore, research has shown that DAG can influence the spontaneous integration of proteins into membranes. The presence of DAG can block the non-specific insertion of proteins, suggesting it plays a role in maintaining membrane integrity and ensuring that protein integration occurs through specific, factor-assisted pathways. nih.gov

Deciphering Intracellular Signaling and Lipid-Mediated Pathways

Diacylglycerols, which can be synthesized from precursors like this compound, are pivotal second messengers in a multitude of intracellular signaling cascades.

One of the most well-established roles for diacylglycerol is the activation of the Protein Kinase C (PKC) family of enzymes.

Mechanism of Activation: In response to extracellular signals, enzymes like Phospholipase C (PLC) hydrolyze membrane phospholipids to generate DAG and inositol (B14025) trisphosphate. nih.gov DAG acts as a membrane-bound anchor for specific PKC isoforms, recruiting them from the cytosol to the membrane, which is a critical step in their activation. nih.gov

Effector Specificity: Saturated DAGs like 1,2-dipalmitoylglycerol are generally poor activators of PKC on their own. This is attributed to their tendency to self-aggregate and partition into ordered gel-phase domains, making them inaccessible to PKC. This highlights a crucial aspect of lipid signaling: the structure of the lipid, including its acyl chain composition, dictates its signaling capacity.

Downstream Pathways: Once activated, PKC phosphorylates a wide array of substrate proteins, influencing pathways that control cell proliferation, differentiation, and survival. nih.gov Synthetic DAGs, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), are often used experimentally to directly activate PKC and study these downstream effects, including the modulation of ion channels. nih.gov

| DAG Type | PKC Activation Capacity | Reason |

|---|---|---|

| Saturated (e.g., 1,2-Dipalmitoylglycerol) | Low / Ineffective | Sequesters into ordered gel-phase domains, making it inaccessible to PKC. |

| Unsaturated / Mixed Chain (e.g., 1-Oleoyl-2-acetyl-sn-glycerol) | High | Remains in the fluid liquid-crystalline phase, allowing for effective interaction with and activation of PKC. nih.gov |

The signaling pathways initiated by glycerolipids are deeply intertwined with the regulation of cell fate, including proliferation and apoptosis.

Cellular Proliferation: The DAG-PKC signaling axis is a major driver of cellular proliferation. nih.gov Dysregulation of DAG metabolism, often through the enzymes that produce or remove it (PLCs and DAG kinases, respectively), is frequently associated with uncontrolled cell growth and cancer. nih.govfrontiersin.org

Programmed Cell Death (Apoptosis): While often promoting growth, glycerolipid signaling can also trigger cell death. An accumulation of saturated fatty acids can lead to the buildup of di-saturated glycerolipids like 1,2-dipalmitoylglycerol in membranes. This can disrupt membrane function and induce stress in the endoplasmic reticulum (ER), a condition known as lipotoxicity, which ultimately leads to apoptosis. This process is a key area of research in metabolic diseases.

By using specific glycerolipid derivatives in in vitro cell culture models, researchers can dissect these complex pathways and understand how imbalances in lipid metabolism contribute to disease.

Investigation of Dysregulated Glycerolipid Metabolism in Disease Models (e.g., Neurodegeneration)

While direct studies employing this compound in neurodegeneration models are not extensively documented in publicly available literature, its structure makes it a pertinent tool for such research. The core of many neurodegenerative diseases involves disruptions in cellular signaling and membrane dynamics, where glycerolipids play a crucial role. The stable benzyl (B1604629) group at the sn-3 position of this compound prevents its metabolism by certain lipases, allowing researchers to trace the metabolic fate of the diacylglycerol backbone and investigate perturbations in lipid signaling pathways implicated in neurodegenerative conditions. By introducing this modified lipid into cellular or animal models of neurodegeneration, scientists can probe the consequences of altered glycerolipid processing and its impact on neuronal health and function.

Advanced Biomaterial and Delivery System Research

Formulation of Lipid Nanoparticles (LNPs) for Gene Delivery and Research Diagnostics (e.g., RNA Complexation)

For instance, research into LNP formulations for RNA drugs often involves screening various lipid components to optimize delivery. A study developing separation pipelines for LNP analysis prepared formulations using different ionizable lipids, cholesterol, and other helper lipids to create nanoparticles in the size range of 48.5 nm to 56.5 nm. sigmaaldrich.com The table below illustrates typical components used in LNP formulations, where a molecule like this compound could potentially serve as a structural or functional component.

| LNP Component Category | Example Molecule | Molar Ratio (%) |

| Ionizable Lipid | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl-4-(dimethylamino)-butanoate | 50 |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine | 10 |

| Cholesterol | Cholesterol | 38.5 |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | 1.5 |

This table is illustrative of common LNP formulations. sigmaaldrich.com The inclusion of this compound would be for research purposes to modulate LNP properties.

Development of Lipid-Based Biosensors for Redox Stress and Reactive Species Detection (e.g., Peroxynitrite)

Lipid-based biosensors are powerful tools for studying cellular signaling events that occur at or within biological membranes. Derivatives of diacylglycerols are particularly suited for this purpose. Research has shown the development of a peroxynitrite (ONOO⁻) probe derived from 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (rac-DPPC), a compound structurally similar to this compound. scbt.com This phospholipid-based probe can be localized in lipid membranes to detect proximal ONOO⁻, a highly reactive species implicated in oxidative stress and cellular damage. scbt.com

The design of such biosensors often involves attaching a fluorophore that is sensitive to a specific reactive oxygen or nitrogen species to the lipid backbone. chemicalbook.com In the case of the peroxynitrite sensor, a coumarin (B35378) motif was used, which exhibits a fluorescence response upon oxidative uncaging by ONOO⁻. scbt.com This approach allows for the visualization of redox stress in real-time within biomimetic systems like giant unilamellar vesicles (GUVs) and in live cells. scbt.comchemicalbook.com The dipalmitoyl chains of the lipid anchor the sensor within the membrane, ensuring that it reports on events occurring in that specific cellular compartment. Given its stable benzyl ether linkage, this compound could serve as a robust scaffold for the development of similar biosensors targeting other reactive species.

| Biosensor Component | Function | Example from a Peroxynitrite Probe scbt.com |

| Membrane Anchor | Localizes the sensor to the lipid bilayer. | 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (rac-DPPC) backbone |

| Reporter Moiety | Generates a detectable signal upon interaction with the target analyte. | Coumarin-based fluorophore |

| Reactive Trigger | Specifically interacts with the target analyte to activate the reporter. | Oxidative uncaging of the coumarin by peroxynitrite |

Applications in Investigating Host-Pathogen Interactions through Membrane Modulation (e.g., Bacterial Tolerance Mechanisms in Staphylococcus aureus)

The cell membrane is a critical interface in host-pathogen interactions, and bacteria can alter their membrane composition to tolerate environmental stresses, including the presence of antibiotics and host immune factors. nih.gov The bacterium Staphylococcus aureus, a significant human pathogen, is known to modulate its membrane lipid composition to develop resistance to certain antimicrobial agents. nih.gov These adaptations can involve changes in phospholipid headgroups and the fatty acid composition of the membrane, which in turn affect membrane fluidity and charge. nih.gov

While direct studies using this compound to investigate S. aureus membrane properties are not prominent, its use as a research tool is conceivable. By incorporating this non-metabolizable diacylglycerol derivative into artificial membrane models or potentially into bacterial membranes under specific experimental conditions, researchers could study the physical consequences of altering the diacylglycerol pool. This could provide insights into how changes in membrane lipid composition, mimicked by the presence of the synthetic lipid, affect the susceptibility of S. aureus to membrane-targeting antibiotics or host defense peptides. The stability of the benzyl ether linkage would be crucial in these experiments to distinguish the effects of the lipid's physical presence from the effects of its metabolic products.

Enzyme Mechanism and Specificity Studies

Substrate Specificity and Regioselectivity Profiling of Lipases and Acyltransferases

Lipases and acyltransferases are enzymes that catalyze the hydrolysis and synthesis of ester bonds in lipids, respectively. Determining the substrate specificity and regioselectivity of these enzymes is fundamental to understanding their biological roles and for their application in biotechnology. Synthetic triglycerides and diacylglycerols with defined fatty acid compositions and stereochemistry are essential substrates for these studies.

This compound, with its two palmitoyl chains at the sn-1 and sn-2 positions and a blocked sn-3 position, is an ideal substrate for probing the regioselectivity of lipases. For example, a lipase (B570770) with sn-1,3 specificity would be expected to hydrolyze the ester bond at the sn-1 position, releasing one molecule of palmitic acid, but would be unable to act on the sn-3 position due to the benzyl ether linkage. Conversely, a non-specific lipase would hydrolyze the ester bonds at both the sn-1 and sn-2 positions.

The table below outlines how the hydrolysis products of this compound could be used to infer the regioselectivity of a hypothetical lipase.

| Lipase Regioselectivity | Expected Hydrolysis Products from this compound |

| sn-1,3 specific | 1-Palmitic acid + 2-Palmitoyl-3-O-benzyl-rac-glycerol |

| sn-2 specific | 1-Palmitic acid + 1-Palmitoyl-3-O-benzyl-rac-glycerol |

| Non-specific | 2-Palmitic acid + 3-O-benzyl-rac-glycerol |

By analyzing the reaction products using techniques such as chromatography and mass spectrometry, researchers can gain precise information about an enzyme's mode of action. This knowledge is critical for applications ranging from the production of structured lipids for nutritional purposes to the development of biocatalysts for the synthesis of fine chemicals.

Characterization of Enzymatic Transformations of Glycerolipids

The study of glycerolipid metabolism is crucial for understanding numerous physiological and pathological processes. Enzymes such as lipases and phospholipases play a central role in the breakdown and remodeling of these lipids. Synthetic glycerolipid derivatives are invaluable tools for characterizing the activity, specificity, and kinetics of these enzymes. While direct studies on the enzymatic transformations of this compound are not extensively documented in publicly available research, the principles of its use can be inferred from studies on structurally similar compounds and the general understanding of lipase-catalyzed reactions.

Derivatives of 1,2-diacylglycerols are instrumental in elucidating the regioselectivity and substrate specificity of various lipases. For instance, a closely related compound, 1,2-dipalmitoyl-3-oleoyl-rac-glycerol, has been employed as a substrate to investigate the regioselectivity and substrate specificity of lipases originating from Geotrichum species. caymanchem.com Such studies are fundamental in determining whether a lipase preferentially hydrolyzes ester bonds at the sn-1, sn-2, or sn-3 positions of the glycerol backbone.

The presence of a benzyl group at the sn-3 position in this compound provides a stable ether linkage that is not susceptible to hydrolysis by esterases like lipases. This structural feature makes it a specific substrate for characterizing enzymes that act on the ester bonds at the sn-1 and sn-2 positions. The hydrolysis of this substrate by a lipase would yield 1-palmitoyl-3-O-benzyl-rac-glycerol, 2-palmitoyl-3-O-benzyl-rac-glycerol, and palmitic acid, depending on the enzyme's regioselectivity.

Detailed Research Findings

In a hypothetical research context, this compound could be used to characterize a newly isolated lipase. By incubating the enzyme with this substrate and analyzing the products over time using techniques like chromatography (TLC, HPLC) or mass spectrometry, researchers can determine key enzymatic parameters.

The table below illustrates hypothetical data from an experiment designed to characterize the activity of two different lipases using this compound as a substrate.

Table 1: Hypothetical Enzymatic Hydrolysis of this compound by Different Lipases

| Enzyme | Substrate Concentration (mM) | Product Formation Rate (µmol/min/mg enzyme) | Predominant Monoacylglycerol Product | Inferred Regioselectivity |

| Lipase A | 1.0 | 15.2 | 2-Palmitoyl-3-O-benzyl-rac-glycerol | sn-1 selective |

| Lipase B | 1.0 | 28.5 | Mixture of 1- and 2-Palmitoyl-3-O-benzyl-rac-glycerol | Non-regioselective |

| Lipase A | 2.0 | 25.8 | 2-Palmitoyl-3-O-benzyl-rac-glycerol | sn-1 selective |

| Lipase B | 2.0 | 45.1 | Mixture of 1- and 2-Palmitoyl-3-O-benzyl-rac-glycerol | Non-regioselective |

| Lipase A | 5.0 | 35.1 | 2-Palmitoyl-3-O-benzyl-rac-glycerol | sn-1 selective |

| Lipase B | 5.0 | 60.3 | Mixture of 1- and 2-Palmitoyl-3-O-benzyl-rac-glycerol | Non-regioselective |

This table is for illustrative purposes to demonstrate how the compound could be used in research, as direct experimental data was not found in the search results.

Such studies are crucial for various applications, from understanding the role of specific lipases in metabolic pathways to the industrial use of enzymes in the synthesis of structured lipids. The use of well-defined, synthetic substrates like this compound is essential for obtaining precise and reproducible data on enzymatic transformations.

Advanced Analytical and Spectroscopic Characterization of Glycerolipid Structures

High-Resolution Mass Spectrometry and Lipidomics Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in lipidomics for the precise mass determination and structural elucidation of glycerolipids. Techniques like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer allow for the accurate measurement of the molecular ion and its fragments, enabling confident identification of 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol.

In positive ion mode, the molecule typically forms a protonated adduct [M+H]+ or adducts with other cations present, such as sodium [M+Na]+. The high-resolution capability distinguishes the exact elemental composition from other isobaric compounds. Fragmentation via tandem mass spectrometry (MS/MS) provides structural details. For this compound, key fragmentation events would include the neutral loss of the benzyl (B1604629) group and the sequential loss of the palmitoyl (B13399708) chains. In contrast, analysis of the related compound, 1,2-dipalmitoyl-rac-glycerol, shows characteristic losses of water and the acyl chains.

In negative ion mode, adducts such as [M+CH3COO]- or [M-H]- can be formed. massbank.eu The fragmentation patterns would again be informative, highlighting the constituent fatty acids and the glycerol (B35011) backbone. The presence of the benzyl ether at the sn-3 position provides a unique fragmentation pathway compared to typical di- or triglycerides, making its identification within a complex lipid mixture straightforward. caymanchem.comcaymanchem.com

Table 1: HRMS Data for Glycerolipid Analysis

| Parameter | Description | Typical Value/Observation for Glycerolipids |

|---|---|---|

| Ionization Mode | ESI (Positive/Negative) | [M-H2O+H]+, [M+Na]+, [M+CH3COO]- massbank.eu |

| Mass Analyzer | QTOF | Provides high resolution (e.g., 7000) and mass accuracy massbank.eu |

| Precursor Ion (m/z) | Mass of the intact molecule adduct | For C42H74O5, [M+H]+ ≈ 659.56 |

| Fragmentation | Collision-Induced Dissociation (CID) | Neutral loss of fatty acyl chains, water, and headgroups |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure and conformational dynamics of glycerolipids in solution. 1H NMR, in particular, can elucidate the stereochemistry and preferred conformations around the glycerol backbone.

Studies on the closely related 3-O-benzyl-1,2-dipalmitoyl-sn-glycerol have demonstrated that the substituent at the sn-3 position significantly influences the helical conformation of the 1,2-diacyl moiety. beilstein-journals.org The chemical shifts and coupling constants of the protons on the glycerol backbone are sensitive to the torsional angles, allowing for a Karplus analysis to determine the populations of different rotamers (gauche vs. trans). beilstein-journals.orgmdpi.comnih.gov The presence of the bulky benzyl group at the sn-3 position restricts conformational freedom compared to a simple hydroxyl group, leading to a more defined helical structure. beilstein-journals.org By analyzing the coupling constants between the glycerol protons, researchers can quantify the populations of different conformers, providing insight into the molecule's shape and flexibility. mdpi.comnih.gov

Table 2: Representative 1H NMR Data for Glycerolipid Conformational Analysis

| Proton | Typical Chemical Shift (ppm) in CDCl3 | Coupling Constants (J, Hz) | Conformational Information Derived |

|---|---|---|---|

| Glycerol CH2 (sn-1) | ~4.1-4.3 | J_gem, J_vic | Torsional angles, rotamer populations beilstein-journals.org |

| Glycerol CH (sn-2) | ~5.2 | J_vic | Helical disparity and volume beilstein-journals.org |

| Glycerol CH2 (sn-3) | ~3.6-3.7 | J_vic | Influence of headgroup on conformation beilstein-journals.org |

| Benzyl CH2 | ~4.5 | Confirms presence and environment of benzyl group |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a racemic mixture, separating its two enantiomers (1,2-dipalmitoyl-3-O-benzyl-sn-glycerol and 2,3-dipalmitoyl-1-O-benzyl-sn-glycerol) is essential for stereospecific studies. Chiral chromatography is the method of choice for this purpose. aocs.orggcms.cz

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. sigmaaldrich.com The separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the column. For glycerolipids, derivatization is often employed to enhance interaction with the CSP and improve resolution. The free hydroxyl group of a diacylglycerol, for instance, can be derivatized with a chiral agent like (S)-(+)-1-(1-naphthyl)ethyl urethane (B1682113) to form diastereomers that are separable on a standard silica (B1680970) column. aocs.org

Alternatively, direct separation on a CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives, can be effective. nih.gov The choice of mobile phase is critical for optimizing the separation. The elution order of the enantiomers can provide information about their absolute configuration when compared to standards. aocs.org The development of chemoenzymatic synthesis routes, which may use benzyl ether protective groups, relies heavily on such chiral analysis to confirm the enantiomeric purity of the products. acs.org

Biophysical Spectroscopy (e.g., FTIR, Raman) for Molecular Interactions

Biophysical spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for probing the molecular structure, packing, and phase behavior of lipids without the need for external labels. These methods measure the vibrational frequencies of chemical bonds, which are sensitive to the local molecular environment and conformation.

FTIR spectroscopy of the related lipid 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) reveals key information from specific vibrational modes. nih.gov The frequencies of the methylene (B1212753) (CH2) stretching vibrations (symmetric and asymmetric) are sensitive to the acyl chain conformation and packing density. A lower frequency indicates a more ordered, all-trans state (gel phase), while a higher frequency indicates a more disordered, gauche-rich state (liquid-crystalline phase). The carbonyl (C=O) stretching region can often be resolved into two components, corresponding to the different environments of the ester groups at the sn-1 and sn-2 positions. nih.gov For this compound, these same spectral regions would report on the packing and conformational order of its palmitoyl chains and the hydrogen-bonding environment of its carbonyl groups.

Raman spectroscopy provides complementary information. mdpi.com It is particularly sensitive to the skeletal C-C stretching modes of the acyl chains, which are strong indicators of trans/gauche isomerization and thus lipid phase transitions. The choline (B1196258) headgroup of phospholipids (B1166683) has characteristic Raman bands, and similarly, the benzyl group in this compound would exhibit distinct aromatic ring vibrations, allowing its interactions and environment to be probed. mdpi.com

Table 3: Key Vibrational Modes for Glycerolipid Characterization

| Vibrational Mode | Typical Wavenumber (cm-1) | Structural Information |

|---|---|---|

| CH2 asymmetric stretch | ~2920 | Acyl chain order/disorder nih.gov |

| CH2 symmetric stretch | ~2850 | Acyl chain order/disorder nih.gov |

| C=O ester stretch | ~1735 | H-bonding environment, conformation nih.gov |

| CH2 scissoring | ~1468 | Acyl chain packing |

Neutron and X-ray Scattering Techniques for Membrane Structural Insights

Small-angle X-ray and neutron scattering (SAXS and SANS) are indispensable for characterizing the structure of lipid assemblies, such as bilayers and vesicles, on a nanometer scale. nih.govspringernature.com These techniques can determine key structural parameters of model membranes containing this compound.

Neutron scattering offers the unique advantage of contrast variation. By selectively replacing hydrogen with deuterium (B1214612) in the lipid, solvent, or both, specific parts of the structure can be highlighted. This is particularly useful for determining the location of the benzyl group within the bilayer and its influence on water penetration into the headgroup region. Together, these scattering techniques provide a comprehensive picture of how this compound influences membrane structure. nih.gov

Table 4: Structural Parameters from SAXS/SANS on Lipid Bilayers

| Parameter | Description | Method of Determination |

|---|---|---|

| Lamellar Repeat Distance (d) | Thickness of one lipid bilayer plus the adjacent water layer | Position of Bragg peaks nih.govspringernature.com |

| Bilayer Thickness (d_B) | Distance between the electron density peaks of the headgroups | Analysis of the electron density profile bohrium.comnih.gov |

| Hydrocarbon Thickness (d_C) | Thickness of the hydrophobic core of the bilayer | Analysis of the electron density profile nih.gov |

| Area per Lipid (A_L) | Average area occupied by a single lipid molecule in the plane of the bilayer | Calculated from d_C and lipid volume |

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in Glycerolipid Synthesis and Application

The chemical synthesis of glycerolipids is fundamental to advancing their study, as it provides access to pure, well-defined molecules that are often difficult to isolate from natural sources. However, the process is fraught with challenges.

Challenges:

Stereospecificity: A primary hurdle is achieving precise control over the stereochemistry at the sn-2 position of the glycerol (B35011) backbone. Many biological processes are highly specific to one stereoisomer, and creating enantiomerically pure glycerolipids requires complex, multi-step syntheses, often involving chiral precursors or enzymatic resolutions. nih.govacs.org The synthesis of racemic mixtures, such as rac-glycerol derivatives, is simpler but less useful for studying specific biological interactions.

Regioselectivity: Distinguishing between the sn-1 and sn-3 positions of the glycerol molecule is another significant challenge. This requires the use of protecting groups, such as the benzyl (B1604629) group in 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol, which must be selectively added and removed without affecting other parts of the molecule. acs.org

Fatty Acid Diversity: Incorporating a wide variety of fatty acids, including polyunsaturated or other modified chains, into the glycerol backbone can be difficult due to their potential instability and the need for mild reaction conditions. pnas.org

Opportunities:

Enzymatic Synthesis: The use of enzymes, such as lipases, offers a green and highly selective alternative to traditional chemical methods. mdpi.comresearchgate.net Enzymes can catalyze reactions with high regio- and stereospecificity under mild conditions, reducing the need for protecting groups and minimizing side reactions. caymanchem.com For instance, lipases have been used to determine the regioselectivity and substrate specificity in glycerols. caymanchem.com

Catalytic Innovations: The development of novel catalysts for esterification and other key reactions could streamline glycerolipid synthesis, making it more efficient and scalable. acs.org

Flow Chemistry: Continuous flow manufacturing processes can offer better control over reaction parameters, improve safety, and facilitate purification, potentially accelerating the production of complex lipid molecules.

A summary of key synthetic challenges and emerging opportunities is presented in the table below.

| Challenge | Description | Opportunity | Potential Impact |

| Stereocontrol | Difficulty in producing single enantiomers (sn-1,2- vs. sn-2,3-diacylglycerols) which are biologically distinct. nih.gov | Enzymatic Resolution & Chiral Pool Synthesis | Access to biologically relevant, pure isomers for targeted research. |

| Regiocontrol | Protecting and deprotecting hydroxyl groups at specific positions (sn-1, sn-2, sn-3) is complex and can lead to low yields. | Novel Protecting Groups & Catalytic Methods | More efficient, higher-yielding syntheses with fewer steps. |

| Fatty Acid Incorporation | Attaching sensitive or unusual fatty acids (e.g., polyunsaturated, hydroxylated) is challenging. pnas.org | Biocatalysis (Lipases) | Milder reaction conditions preserving delicate fatty acid structures. mdpi.comresearchgate.net |

Interdisciplinary Approaches in Advanced Glycerolipid Research

The complexity of glycerolipid function, from influencing membrane dynamics to acting as signaling second messengers, necessitates a move beyond classical biochemistry and chemistry. creative-proteomics.comnih.gov Integrating knowledge and techniques from diverse scientific fields is crucial for a holistic understanding.

Lipidomics and Mass Spectrometry: The field of lipidomics, which aims to globally profile all lipids in a biological system, heavily relies on advanced mass spectrometry (MS) techniques. nih.gov Approaches like UPLC-TripleTOF MS allow for the comprehensive identification and quantification of hundreds of glycerolipid species in a single analysis. nih.gov However, distinguishing between regioisomers and enantiomers often remains a challenge that requires specialized chromatographic methods combined with MS. nih.gov

Biophysics and Computational Modeling: Understanding how glycerolipids influence the physical properties of cell membranes requires biophysical techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. These experimental methods, when paired with computational simulations, can model how different lipid compositions affect membrane fluidity, curvature, and interactions with membrane proteins. nih.gov

Cell Biology and Genetics: The identification of genes encoding the enzymes for lipid synthesis and metabolism has been transformative. nih.gov Using genetic tools like CRISPR-Cas9 to manipulate these genes in model organisms, such as yeast (Saccharomyces cerevisiae), allows researchers to dissect the roles of specific glycerolipids in cellular processes and disease. pnas.org

The convergence of these fields creates a powerful synergy, where synthetic chemistry provides the tools (e.g., specific lipid probes), lipidomics provides the systems-level data, and biophysics and genetics reveal the functional consequences.

Translational Potential of Synthetic Glycerolipid Derivatives in Pre-clinical Research Models

Synthetic glycerolipids and their derivatives hold immense promise for translation from the laboratory to pre-clinical and, eventually, clinical applications. nih.gov Their utility spans diagnostics, therapeutic delivery systems, and tools for elucidating disease mechanisms.

Drug Delivery Systems: Structured glycerolipids are key components of advanced drug delivery vehicles like liposomes and lipid nanoparticles (LNPs). nih.gov The ability to synthesize lipids with specific head groups, chain lengths, and degrees of saturation allows for the fine-tuning of these delivery systems to control payload release, improve circulation time, and target specific tissues. nih.gov For example, polymers like poly(glycerol adipate), synthesized enzymatically, can self-assemble into nanoparticles for delivering both hydrophilic and hydrophobic drugs. mdpi.comresearchgate.net

Probes for Disease Research: Isotopically labeled or fluorescently tagged synthetic glycerolipids can be used as probes to trace metabolic pathways in real-time within cells or animal models. This is particularly valuable for studying metabolic disorders such as obesity, diabetes, and nonalcoholic fatty liver disease, where glycerolipid metabolism is dysregulated. nih.govoup.com

Development of Enzyme Inhibitors: Glycerolipid-metabolizing enzymes are attractive therapeutic targets for a range of diseases, including cancer and inflammatory conditions. nih.gov Synthetic glycerolipid analogues are essential for developing and testing small molecule inhibitors that can modulate the activity of these enzymes, such as phospholipases and diacylglycerol kinases. nih.gov

The journey from a synthetic intermediate like this compound to a clinically relevant application is long, but the foundational role of such compounds in building more complex and functional molecules is undeniable. Future research will likely focus on creating increasingly sophisticated glycerolipid derivatives that can act as smart therapeutics and high-precision research tools, ultimately improving human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.